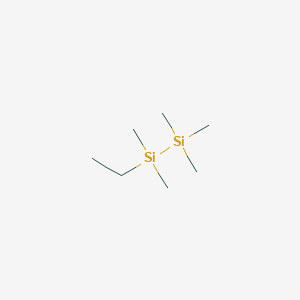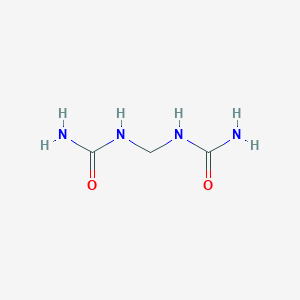
イソブチルフェニル酢酸
概要
説明
Isobutyl phenylacetate is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is an ester formed from phenylacetic acid and isobutyl alcohol. This compound is known for its pleasant aroma, often described as sweet, floral, and reminiscent of cocoa and honey . It is commonly used in the flavor and fragrance industry.
科学的研究の応用
Isobutyl phenylacetate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on olfactory receptors and its role in insect behavior studies.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and low toxicity.
作用機序
Target of Action
Isobutyl phenylacetate is primarily used in the food and fragrance industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. It interacts with these receptors to produce a sensory response, contributing to the flavor and aroma of food and fragrances .
Mode of Action
The compound’s interaction with its targets is primarily physical. When inhaled or ingested, the volatile molecules of Isobutyl phenylacetate interact with the olfactory and taste receptors, respectively. This interaction triggers a signal transduction pathway in the sensory cells, leading to the perception of a specific taste or smell .
Biochemical Pathways
The biochemical pathways involved in the perception of smell and taste are complex and involve a series of signal transduction events. When Isobutyl phenylacetate binds to its target receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell or taste .
Pharmacokinetics
The pharmacokinetics of Isobutyl phenylacetate, like other flavor and fragrance compounds, is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Generally, such compounds are rapidly absorbed and metabolized in the body, and their bioavailability is influenced by factors such as their concentration, the presence of other compounds, and individual physiological differences .
Result of Action
The primary result of Isobutyl phenylacetate’s action is the perception of a specific smell or taste. This can enhance the sensory experience of food and fragrances, contributing to their overall appeal .
Action Environment
The action, efficacy, and stability of Isobutyl phenylacetate can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For example, high temperatures can increase the volatility of the compound, enhancing its aroma. Conversely, extreme pH values or the presence of reactive compounds can lead to the degradation of Isobutyl phenylacetate, reducing its efficacy .
準備方法
Synthetic Routes and Reaction Conditions: Isobutyl phenylacetate is typically synthesized through the esterification of phenylacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions . The general reaction is as follows:
C6H5CH2COOH+C4H10O→C6H5CH2COOC4H9+H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where phenylacetic acid and isobutyl alcohol are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 100-150°C and maintained under reflux to ensure complete conversion. The product is then purified through distillation to obtain high-purity isobutyl phenylacetate .
Types of Reactions:
Esterification: As mentioned, isobutyl phenylacetate is formed through the esterification of phenylacetic acid and isobutyl alcohol.
Hydrolysis: Isobutyl phenylacetate can undergo hydrolysis in the presence of a strong acid or base to yield phenylacetic acid and isobutyl alcohol.
Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, isobutyl phenylacetate can be oxidized to produce phenylacetic acid and other by-products.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid, heat.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide, heat.
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and isobutyl alcohol.
Oxidation: Phenylacetic acid and other oxidation by-products.
類似化合物との比較
Isobutyl phenylacetate can be compared with other esters such as:
Isoamyl phenylacetate: Similar in structure but with a different alcohol component, leading to a slightly different aroma profile.
Benzyl acetate: Another ester with a pleasant aroma, commonly used in perfumes and flavorings.
Ethyl phenylacetate: Similar ester but with ethyl alcohol, resulting in a different scent profile.
Uniqueness: Isobutyl phenylacetate is unique due to its specific combination of phenylacetic acid and isobutyl alcohol, which imparts a distinct sweet, floral, and cocoa-like aroma that is highly valued in the flavor and fragrance industry .
特性
IUPAC Name |
2-methylpropyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASFPFZACBKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051512 | |
| Record name | Isobutyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; rose honey-like odour | |
| Record name | Isobutyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
247.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methylpropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol) | |
| Record name | 2-Methylpropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isobutyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.988 | |
| Record name | Isobutyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-13-6 | |
| Record name | Isobutyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QK898564G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylpropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isobutyl phenylacetate in food science?
A: Isobutyl phenylacetate is a volatile organic compound (VOC) that contributes to the aroma profile of various foods and beverages. Research has identified it as a significant aroma contributor in fermented foods like Chinese paocai. Specifically, it has been found in higher concentrations in cabbage-based paocai compared to radish-based paocai []. This suggests that the raw material used in fermentation can significantly influence the presence and concentration of specific VOCs, impacting the final flavor profile of the product.
Q2: How does the presence of isobutyl phenylacetate relate to the microbial communities in fermented foods?
A: A study utilizing metagenomics sequencing technology investigated the link between microbial communities and VOCs in Chinese paocai []. The research revealed a correlation between the presence of isobutyl phenylacetate and specific microbial species found in cabbage paocai. This suggests that these microorganisms may play a role in the biochemical pathways leading to the production of this specific VOC during fermentation. Understanding these relationships can be crucial for optimizing fermentation processes to achieve desired flavor profiles in fermented foods.
Q3: Are there safety concerns associated with isobutyl phenylacetate in food?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of isobutyl phenylacetate as a fragrance ingredient []. While the specific findings of this assessment are not detailed in the provided abstract, the existence of such assessments highlights the importance of evaluating the safety profile of compounds like isobutyl phenylacetate, even when present naturally in food.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














